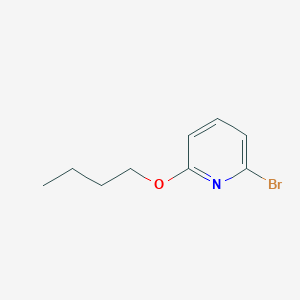

2-Bromo-6-butoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-butoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-3-7-12-9-6-4-5-8(10)11-9/h4-6H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGATYRGWTUNCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675111 | |

| Record name | 2-Bromo-6-butoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092848-28-6 | |

| Record name | 2-Bromo-6-butoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-6-butoxypyridine for Advanced Research Applications

Executive Summary: 2-Bromo-6-butoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive bromine atom at the 2-position and a butoxy group at the 6-position, makes it a versatile building block for the synthesis of complex molecular architectures. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. The butoxy group, in turn, modulates the compound's solubility and steric properties. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, reaction optimization, and integration into synthetic workflows. These properties define its behavior in various chemical environments.

Identity and Physical Characteristics

This compound is typically a liquid or a low-melting solid at room temperature, often described as a white to light yellow substance.[1] It is generally stable under standard laboratory conditions and soluble in common organic solvents like ethanol and dichloromethane.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrNO | [1] |

| Molecular Weight | 230.1 g/mol | [1] |

| CAS Number | 949160-14-9 | [2] |

| Appearance | White to light yellow solid/liquid | [1] |

| Density (Predicted) | 1.334 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 247.7 ± 20.0 °C | [1] |

| Flash Point | 103.6 °C | [1] |

| pKa (Predicted) | -0.24 ± 0.12 | [1] |

| Purity | ≥97% | [2] |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butoxy group. The pyridine protons will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with their coupling patterns revealing their relative positions. The protons of the butoxy group will appear in the upfield region, with a triplet for the terminal methyl group, and multiplets for the methylene groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the downfield region (typically δ 110-160 ppm), with the carbon attached to the bromine atom being significantly influenced. The carbons of the butoxy group will appear in the upfield aliphatic region.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include C-H stretching from the aromatic and aliphatic portions, C=C and C=N stretching from the pyridine ring, and C-O stretching from the ether linkage of the butoxy group.

-

MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (230.1 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.

Primary Synthetic Route

The most common method for preparing this compound involves the reaction of 2,6-dibromopyridine with sodium butoxide. In this reaction, the butoxide anion acts as a nucleophile, displacing one of the bromine atoms on the pyridine ring.

Causality of Experimental Choices:

-

Reactants: 2,6-dibromopyridine is used as the starting material due to the reactivity of the bromine atoms at the 2 and 6 positions towards nucleophilic substitution. Sodium butoxide is a strong nucleophile and a suitable source of the butoxy group.

-

Solvent: Anhydrous polar aprotic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), are typically used to dissolve the reactants and facilitate the reaction while avoiding unwanted side reactions with the strong base.

-

Temperature: The reaction may be heated to increase the rate of substitution.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general principles of nucleophilic aromatic substitution.

-

Preparation: To a solution of n-butanol in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) portion-wise at 0 °C.

-

Alkoxide Formation: Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium butoxide.

-

Substitution Reaction: Add a solution of 2,6-dibromopyridine in the same anhydrous solvent to the freshly prepared sodium butoxide solution.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Purification Workflow

The purification of the synthesized this compound is critical to remove unreacted starting materials and byproducts.

Caption: Purification workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of the bromine atom, making it a valuable intermediate in the construction of more complex molecules.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is highly amenable to various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, particularly in drug discovery, for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5]

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester derivative. This is a powerful method for introducing aryl or heteroaryl substituents at the 2-position of the pyridine ring.[4]

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond with a terminal alkyne, leading to the synthesis of 2-alkynyl-6-butoxypyridine derivatives.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. This is a key transformation for the synthesis of substituted aminopyridines.

Causality of Reaction Components:

-

Palladium Catalyst: Palladium complexes are highly effective in catalyzing these cross-coupling reactions through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

-

Ligands: Phosphine-based ligands are often used to stabilize the palladium catalyst and modulate its reactivity and selectivity.

-

Base: A base is required to facilitate the transmetalation step and regenerate the active catalyst.

Logical Flow of Reactivity

The following diagram illustrates the key synthetic transformations of this compound.

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Materials Science

Substituted pyridines are prevalent structural motifs in a wide range of pharmaceuticals and functional materials.[6] this compound serves as a crucial intermediate in the synthesis of these valuable compounds.[1]

-

Medicinal Chemistry: The pyridine core is a key pharmacophore in many drug molecules. The ability to functionalize the 2-position of the 6-butoxypyridine scaffold through cross-coupling reactions allows for the systematic exploration of chemical space and the optimization of drug-like properties such as potency, selectivity, and pharmacokinetic profiles.[3][5] While specific drug candidates derived from this exact molecule are not detailed in the provided search results, its utility is analogous to other substituted bromopyridines used in the development of anticancer, anti-inflammatory, and antimicrobial agents.[3]

-

Materials Science: Pyridine-containing polymers and organic materials can exhibit interesting electronic and optical properties. This compound can be incorporated into polymeric structures or used as a precursor for the synthesis of organic light-emitting diode (OLED) materials, sensors, and catalysts.[3][7]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

-

Hazards: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2]

-

Precautions: When handling, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] All operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]

-

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, typically at 2-8 °C.[1][2]

Conclusion

This compound is a synthetically valuable building block with significant potential in drug discovery and materials science. Its well-defined physicochemical properties and predictable reactivity in cross-coupling reactions make it an attractive starting material for the synthesis of a diverse range of functionalized pyridine derivatives. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in research and development.

References

-

ChemBK. (2024, April 9). 2-Bromo-6-(tert-butoxy)pyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.

-

PubChem. (2025, April 14). 2-Bromopyridine | C5H4BrN | CID 7973. Retrieved from [Link]

-

MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-ethoxypyridine | C7H8BrNO | CID 1201018. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Bromo-6-(tert-butoxy)pyridine | 949160-14-9 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. 2-Bromo-6-(tert-butoxy)pyridine | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 2-Bromo-6-(tert-butoxy)pyridine

A Note on Nomenclature: This guide focuses on 2-Bromo-6-(tert-butoxy)pyridine, CAS Number 949160-14-9, based on available technical data. The related compound, 2-Bromo-6-butoxypyridine, is a structural isomer and professionals should ensure they are sourcing the correct compound for their specific synthetic needs.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-Bromo-6-(tert-butoxy)pyridine. It covers the core chemical properties, applications, and handling protocols necessary for its effective and safe utilization in a laboratory setting.

Part 1: Core Compound Identification and Properties

2-Bromo-6-(tert-butoxy)pyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. The presence of the bromine atom and the tert-butoxy group at positions 2 and 6 respectively allows for a range of subsequent chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 2-Bromo-6-(tert-butoxy)pyridine

| Property | Value | Source(s) |

| CAS Number | 949160-14-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂BrNO | [1][2][4] |

| Molecular Weight | 230.1 g/mol | [1][4] |

| IUPAC Name | 2-bromo-6-(tert-butoxy)pyridine | [2] |

| Boiling Point | 247.7 °C (Predicted) | [1][4] |

| Density | 1.334 g/cm³ (Predicted) | [1] |

| SMILES | CC(C)(C)OC1=NC(=CC=C1)Br | [2][4] |

The tert-butoxy group is a sterically bulky protecting group. This bulk can influence the reactivity of the pyridine ring and direct the regioselectivity of subsequent reactions. The bromine atom is a versatile functional group, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Part 2: Applications in Research and Development

The utility of 2-Bromo-6-(tert-butoxy)pyridine stems from its bifunctional nature. It is primarily used as an intermediate in multi-step syntheses.

Key Application Areas:

-

Pharmaceutical Synthesis: As a heterocyclic building block, it is employed in the construction of novel scaffolds for active pharmaceutical ingredients (APIs). The pyridine core is a common motif in many marketed drugs.

-

Polymer Chemistry: It is used in the synthesis of specialized polyvinyl compounds.[4]

-

Catalysis: The compound can serve as a solid catalyst in certain chemical reactions.[4]

-

Material Science: It is utilized in the formation of solid dispersions.[4]

-

Bioactivity Research: Studies have indicated its potential to inhibit the production of arachidonic acid, suggesting a possible role in developing anti-inflammatory agents.[4] Its N-oxide form has also been noted for antimicrobial properties.[4]

The choice of this specific reagent is often dictated by the need to introduce a substituted pyridine ring into a target molecule. The tert-butoxy group can be removed under acidic conditions to reveal a hydroxyl group, providing another point for chemical modification.

The following diagram illustrates a typical workflow where 2-Bromo-6-(tert-butoxy)pyridine is used as a substrate in a palladium-catalyzed Suzuki coupling reaction, a cornerstone of modern medicinal chemistry for creating biaryl structures.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Causality in Protocol:

-

Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) oxidation state, is sensitive to oxygen. Running the reaction under nitrogen or argon is critical to prevent catalyst degradation and ensure high yields.

-

Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid component. The choice of base can significantly impact reaction efficiency.

-

Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic-soluble starting materials and the inorganic base.

Part 3: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 2-Bromo-6-(tert-butoxy)pyridine possesses specific hazards that necessitate careful handling.

Table 2: GHS Hazard and Precautionary Information

| Category | Codes | Description | Source(s) |

| Pictogram | GHS07 | Exclamation Mark | [3] |

| Signal Word | Warning | [3] | |

| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1][3] |

| Precautionary Statements | P261, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.[1][3]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Dispensing: As a solid or liquid, dispense carefully to avoid generating dust or splashes. Use appropriate tools (spatula, syringe).

-

Spill Management: In case of a spill, decontaminate the area with an appropriate solvent and absorb spills with inert material (e.g., vermiculite).

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic compounds.

To maintain chemical integrity, 2-Bromo-6-(tert-butoxy)pyridine should be stored under an inert gas atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8°C).[1][2] This prevents potential degradation from atmospheric moisture and oxygen.

References

-

2-Bromo-6-(tert-butoxy)pyridine - ChemBK. [Link]

Sources

Spectroscopic Characterization of 2-Bromo-6-butoxypyridine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-6-butoxypyridine, a key intermediate in pharmaceutical and materials science research. Understanding the spectral signature of this molecule is paramount for reaction monitoring, quality control, and the elucidation of novel synthetic pathways. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral assignments but also the underlying principles that govern these observations. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted pyridine ring, an aromatic system whose electronic properties are significantly influenced by the electron-withdrawing bromine atom and the electron-donating butoxy group. This electronic interplay dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, we anticipate signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the butoxy group.

Predicted ¹H NMR Data (CDCl₃, 500 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | t | 1H | H4 |

| ~6.90 | d | 1H | H3 |

| ~6.75 | d | 1H | H5 |

| ~4.30 | t | 2H | -OCH₂- |

| ~1.75 | m | 2H | -OCH₂CH₂ - |

| ~1.50 | m | 2H | -CH₂CH₂ CH₃ |

| ~0.95 | t | 3H | -CH₃ |

Interpretation and Experimental Rationale:

The aromatic region is expected to show a characteristic splitting pattern for a 2,6-disubstituted pyridine. The H4 proton, situated between the bromine and butoxy substituents, will appear as a triplet due to coupling with both H3 and H5. The H3 and H5 protons will each appear as doublets. The downfield shift of the aromatic protons is a direct consequence of the deshielding effect of the aromatic ring current.

The butoxy group protons exhibit predictable aliphatic signals. The methylene group attached to the oxygen (-OCH₂-) is the most deshielded of the aliphatic protons due to the electronegativity of the oxygen atom, appearing as a triplet. The subsequent methylene groups show complex multiplets, and the terminal methyl group appears as a triplet. The choice of a high-field NMR spectrometer (500 MHz) is crucial for resolving the multiplets of the butyl chain, providing clear coupling information.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Data (CDCl₃, 125 MHz):

| Chemical Shift (δ) ppm | Assignment |

| ~163.0 | C6 |

| ~142.0 | C2 |

| ~140.0 | C4 |

| ~115.0 | C5 |

| ~110.0 | C3 |

| ~68.0 | -OCH₂- |

| ~31.0 | -OCH₂C H₂- |

| ~19.0 | -CH₂C H₂CH₃ |

| ~14.0 | -CH₃ |

Interpretation and Experimental Rationale:

The carbon atoms of the pyridine ring are significantly deshielded, appearing in the aromatic region of the spectrum. The C6 carbon, directly attached to the electronegative oxygen atom, is expected to be the most downfield. The C2 carbon, bonded to the bromine atom, will also be significantly deshielded. The remaining aromatic carbons (C3, C4, and C5) will have distinct chemical shifts based on their electronic environment. The carbons of the butoxy group appear in the aliphatic region, with the -OCH₂- carbon being the most deshielded. Broadband proton decoupling is a standard technique employed in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H (aliphatic) stretching |

| ~1580-1450 | Medium-Strong | C=C and C=N (aromatic ring) stretching |

| ~1250-1000 | Strong | C-O (ether) stretching |

| ~700-550 | Medium | C-Br stretching |

Interpretation and Experimental Rationale:

The IR spectrum of this compound is expected to be dominated by strong absorptions from the C-H stretching of the butoxy group in the 2960-2850 cm⁻¹ region. The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) will appear in the 1580-1450 cm⁻¹ range. A strong band in the 1250-1000 cm⁻¹ region is indicative of the C-O ether linkage. The presence of the carbon-bromine bond will be confirmed by a medium intensity absorption in the lower frequency "fingerprint" region, typically between 700 and 550 cm⁻¹. Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples in FT-IR spectroscopy as it requires minimal sample preparation and provides high-quality spectra.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization):

| m/z | Relative Intensity | Assignment |

| 231/233 | High | [M]⁺ (Molecular Ion) |

| 175/177 | Moderate | [M - C₄H₈]⁺ |

| 157/159 | Moderate | [M - C₄H₉O]⁺ |

| 78 | High | [C₅H₄N]⁺ |

Interpretation and Experimental Rationale:

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z 231 and 233 with a near 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[4] Common fragmentation pathways for this molecule would involve the loss of neutral fragments from the butoxy group. A significant fragmentation would be the loss of butene (C₄H₈) via a McLafferty-type rearrangement, resulting in a peak at m/z 175/177. Cleavage of the C-O bond could lead to the loss of a butoxy radical, giving a peak at m/z 157/159. The base peak may correspond to the pyridyl cation at m/z 78, formed by the loss of both the bromo and butoxy substituents. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound, as it allows for the separation of the analyte from any impurities prior to mass analysis.[5]

Experimental Protocols

NMR Sample Preparation

A self-validating protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible spectra.

-

Sample Purity: Ensure the sample of this compound is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing. The presence of solid particles will lead to poor spectral resolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) is often added to the solvent by the manufacturer.

FT-IR Spectroscopy (ATR)

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Application: Place a small drop of liquid this compound onto the center of the ATR crystal.

-

Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set the injector temperature to 250 °C.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start with an initial temperature of 50 °C, hold for 2 minutes, then ramp the temperature at a rate of 10 °C/min to a final temperature of 280 °C.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Set the ion source temperature to 230 °C.

-

Visualizations

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

References

-

University of Cambridge. Electronic Supporting Information. [Link]

-

ResearchGate. ¹H NMR spectra of 2,.... [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. 2-Bromo-6-methoxypyridine - Optional[¹³C NMR] - Chemical Shifts. [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

National Institutes of Health. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis.... [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

PubChem. 2-Bromo-6-ethoxypyridine. [Link]

-

National Institute of Standards and Technology. Pyridine, 2-bromo-. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Nuclear Magnetic Resonance - Spectroscopy. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

Chemistry LibreTexts. 5.7: ¹³C-NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-bromo-2-methylpropane. [Link]

-

ResearchGate. ¹³C NMR spectrum of butoxy(pyridine-2-carboxylato)zirconium complex. [Link]

Sources

- 1. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. whitman.edu [whitman.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

Navigating the Solution Phase: A Technical Guide to the Solubility of 2-Bromo-6-butoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic chemistry and drug discovery, 2-bromo-6-alkoxypyridines serve as versatile intermediates for constructing more complex molecular architectures. 2-Bromo-6-butoxypyridine, with its characteristic pyridine core functionalized with a bromo group and a butoxy chain, is a valuable building block. The bromo-substituent is primed for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the butoxy group modulates the compound's electronic properties and lipophilicity. Understanding the solubility of this intermediate is paramount for its effective use, influencing reaction kinetics, purification strategies, and formulation development.

This technical guide addresses the solubility of this compound (CAS: 1092848-28-6) in common organic solvents. Publicly available, specific quantitative solubility data for this compound is notably scarce. Therefore, this document provides a comprehensive analysis based on first principles of chemical structure, a comparative study of closely related analogs, and a robust experimental framework for determining solubility in a laboratory setting. This approach ensures that researchers can make informed decisions, grounded in both theoretical and practical considerations.

Molecular Structure and Physicochemical Property Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound possesses several key features that dictate its interaction with various solvents:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor and contributes to the molecule's overall polarity.

-

Bromo Substituent: An electronegative halogen atom that adds polarity and can participate in halogen bonding, though its primary influence is often steric and electronic.

-

Butoxy Chain (-O-CH₂CH₂CH₂CH₃): A four-carbon alkyl ether group. The ether oxygen is a hydrogen bond acceptor. The butyl chain is nonpolar and introduces lipophilic character to the molecule. The flexibility of the n-butyl chain, as opposed to a bulkier, isomeric tert-butyl group, can influence how the molecule packs in a solid state and interacts with solvent molecules.

The molecule presents a balance of polar features (the pyridine nitrogen and ether oxygen) and nonpolar features (the aromatic ring and the butyl chain). This amphiphilic nature suggests it will not be soluble at the extremes of the polarity scale (e.g., highly polar water or very nonpolar alkanes) but will show good solubility in solvents of intermediate polarity.

Comparative Physicochemical Properties of 2-Bromo-6-alkoxypyridines

To build a predictive model for the solubility of this compound, it is instructive to examine the known properties of its close structural analogs. The data below provides context on how the alkyl chain length and branching affect the physical state and properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Notes |

| 2-Bromo-6-methoxypyridine | 40473-07-2 | C₆H₆BrNO | 188.02 | Liquid | 206 °C | Good solubility and stability noted.[1] |

| 2-Bromo-6-ethoxypyridine | 4645-11-8 | C₇H₈BrNO | 202.05 | - | - | Data limited. |

| This compound | 1092848-28-6 | C₉H₁₂BrNO | 230.10 | Not specified | Not specified | Target Compound |

| 2-Bromo-6-(tert-butoxy)pyridine | 949160-14-9 | C₉H₁₂BrNO | 230.11 | Liquid[2] | 247.7 °C (Predicted)[3] | Soluble in ethanol and dichloromethane.[3] |

The trend suggests that as the alkyl chain length increases, the compounds are likely to be liquids or low-melting solids at room temperature. The isomeric tert-butoxy derivative is a liquid, indicating that the intermolecular forces are not strong enough to favor a solid crystal lattice at room temperature.[2] It is reasonable to hypothesize that this compound is also a liquid or a low-melting solid.

Predicted Solubility Profile of this compound

Based on the "like dissolves like" principle, we can predict the solubility of this compound across a range of common organic solvents. The molecule's moderate polarity, arising from the pyridine nitrogen and ether linkage, combined with its significant nonpolar character from the butyl chain and aromatic ring, will dictate its compatibility with different solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohol can hydrogen bond with the pyridine nitrogen and ether oxygen. The alkyl portion of the alcohol will interact favorably with the butoxy chain and pyridine ring. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess a significant dipole moment and can engage in dipole-dipole interactions. THF and Acetone are particularly good solvents for moderately polar compounds. High solubility is expected in THF, Acetone, and Ethyl Acetate. Acetonitrile, DMF and DMSO should also be effective solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are of intermediate polarity and are excellent for dissolving a wide range of organic compounds. The tert-butyl isomer is known to be soluble in DCM.[3] |

| Aromatic Hydrocarbon | Toluene, Xylene | High to Moderate | The aromatic ring of the solvent can engage in π-stacking interactions with the pyridine ring. The overall nonpolar character aligns well with the butyl group. |

| Nonpolar | Hexane, Cyclohexane | Low to Moderate | While the butoxy chain provides lipophilic character, the polar pyridine ring will limit solubility in highly nonpolar aliphatic solvents. Some solubility is expected, but it is unlikely to be high. |

| Aqueous | Water | Very Low / Insoluble | The dominant nonpolar character of the C4 chain and the aromatic ring will outweigh the polar contributions of the heteroatoms, leading to poor miscibility with water. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

To move from prediction to empirical data, a standardized experimental protocol is essential. The following gravimetric method provides a reliable way to determine the solubility of this compound.

I. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Magnetic stirrer and stir bars or a shaker/incubator

-

Temperature-controlled environment (e.g., lab bench at ambient temperature, water bath)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass sample pans or aluminum foil cups

II. Experimental Workflow

Caption: Key factors influencing solubility.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic. However, this is not a universal rule and must be determined experimentally. For liquid-liquid systems, miscibility can either increase or decrease with temperature.

-

Solvent Polarity: As detailed in the predicted profile, matching the polarity of the solvent to the solute is the most critical factor. For this compound, solvents of moderate polarity are expected to be most effective.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound by altering the thermodynamics of the solution.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in public literature, a robust, predictive understanding can be formulated through the principles of chemical structure and analogy. This guide establishes that this compound is expected to be highly soluble in polar protic solvents like ethanol, polar aprotic solvents such as THF and dichloromethane, and aromatic hydrocarbons like toluene. Its solubility is predicted to be limited in highly nonpolar alkanes and negligible in water.

For researchers and drug development professionals, these predictions provide a strong starting point for solvent selection in synthesis, purification, and formulation. However, given the importance of precise solubility data in process scale-up and regulatory filings, the experimental protocol provided herein serves as a critical tool for generating the empirical data necessary for robust and reliable chemical development.

References

Full Reference List

-

ChemBK. 2-Bromo-6-(tert-butoxy)pyridine. [Link]

-

abcr Gute Chemie. This compound, 97%. [Link]

-

PubChem. 2-Bromo-6-ethoxypyridine. [Link]

-

Chemsrc. 2-BROMO-6-(TERT-BUTOXY)PYRIDINE | CAS#:949160-14-9. [Link]

Sources

Reactivity of the C-Br bond in 2-Bromo-6-butoxypyridine

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 2-Bromo-6-butoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from the versatile reactivity of the carbon-bromine bond at the C2 position, which is strategically influenced by the electronic and steric characteristics of the pyridine nitrogen and the adjacent butoxy group. This guide provides a comprehensive exploration of the C-Br bond's reactivity, delving into the mechanistic underpinnings of its participation in key synthetic transformations. We will examine palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and organometallic formations, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this versatile synthon for complex molecular architecture.

Molecular Architecture: Electronic and Steric Landscape

The reactivity of the C-Br bond in this compound is not merely a function of the bond itself but is dictated by the intricate interplay of electronic and steric effects imposed by the entire molecular structure.

Electronic Effects

The pyridine ring is inherently electron-deficient due to the inductive electron withdrawal by the electronegative nitrogen atom. This effect is most pronounced at the α-positions (C2 and C6), rendering them electrophilic and susceptible to nucleophilic attack.[3][4] This inherent property is further modulated by the substituents:

-

C2-Bromine: The bromine atom exerts a strong -I (negative inductive) effect, further increasing the electrophilicity of the C2 carbon and polarizing the C-Br bond for oxidative addition in catalytic cycles.

-

C6-Butoxy Group: The butoxy group presents a dual electronic nature. It is inductively withdrawing (-I) due to the oxygen atom's electronegativity but is a powerful +M (positive mesomeric) or resonance donor due to the oxygen's lone pairs.[5] This resonance donation increases electron density in the ring, particularly at the ortho and para positions (C3, C5, and the nitrogen atom), which can subtly modulate the overall reactivity profile compared to an unsubstituted 2-bromopyridine.

Steric Hindrance

The n-butoxy group at the C6 position, while not excessively bulky, provides significant steric shielding around the C2 position.[6][7] This steric hindrance is a critical factor in catalysis, influencing the approach of bulky phosphine ligands and the palladium center during the oxidative addition step of cross-coupling reactions.[8] The choice of ligand is therefore paramount to overcome this hindrance and achieve efficient catalytic turnover.

Synthesis of this compound

The most common and efficient synthesis involves the nucleophilic substitution of a bromide in 2,6-dibromopyridine with sodium butoxide. This reaction proceeds readily due to the activation of the α-positions by the ring nitrogen.

Experimental Protocol: Synthesis from 2,6-Dibromopyridine

This protocol is adapted from a similar procedure for phenoxide displacement.[9]

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), prepare sodium butoxide by adding sodium metal (1.05 eq) to anhydrous n-butanol at 0 °C, allowing it to stir until all sodium has reacted.

-

Reaction Setup: Dilute the freshly prepared sodium butoxide solution with anhydrous Dimethylformamide (DMF).

-

Substrate Addition: Add a solution of 2,6-dibromopyridine (1.0 eq) in anhydrous DMF dropwise to the butoxide solution at 0 °C.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Partition the mixture between diethyl ether and water.

-

Extraction & Purification: Separate the layers and extract the aqueous phase with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a clear oil or low-melting solid.

Key Transformations of the C-Br Bond

The C-Br bond in this compound is a versatile handle for a variety of high-value chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful application of this compound, enabling the formation of C-C and C-N bonds with exceptional functional group tolerance.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent.[10][11] The primary challenge in coupling 2-halopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition.[12] The use of electron-rich, bulky phosphine ligands is often necessary to promote efficient oxidative addition and reductive elimination.[13]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. [14]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

| Component | Example | Purpose |

| Substrate | This compound | Aryl halide source |

| Coupling Partner | Phenylboronic acid | Source of the new carbon fragment |

| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst, forms active Pd(0) |

| Ligand | SPhos, XPhos, RuPhos | Stabilizes Pd, facilitates catalytic steps |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation[11] |

| Solvent | Dioxane/H₂O, Toluene, DME | Solubilizes reagents and facilitates reaction |

| Temperature | 80 - 110 °C | Provides energy to overcome activation barriers |

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, widely used to synthesize the aminopyridine motifs prevalent in pharmaceuticals.[15][16][17] Similar to the Suzuki coupling, this reaction requires a carefully selected palladium catalyst and ligand system to achieve high yields, especially when using volatile or sterically hindered amines.[18][19]

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination. [18]

Protocol 2: Buchwald-Hartwig Amination with Morpholine

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., BINAP, 3.3 mol%), and Sodium tert-butoxide (1.4 eq).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

-

Reagent Addition: Add this compound (1.0 eq), morpholine (1.2 eq), and anhydrous toluene via syringe.

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the desired aminopyridine product.

Nucleophilic Aromatic Substitution (SNAr)

The inherent electrophilicity of the C2 position allows for direct displacement of the bromide by strong nucleophiles. The key to the SNAr mechanism on pyridines is the ability of the ring nitrogen to stabilize the negatively charged Meisenheimer intermediate through resonance, which is not possible for attack at the C3 or C5 positions.[3][4] This makes SNAr reactions highly regioselective for the C2 and C4 positions.

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: Key steps in the SNAr mechanism on the 2-bromopyridine scaffold.

This pathway is particularly effective for soft nucleophiles like thiolates, but can also be achieved with alkoxides or amines under forcing conditions.[20][21]

Grignard Reagent Formation

The C-Br bond can be converted into a C-Mg bond to form a pyridyl Grignard reagent.[22] This transformation inverts the polarity of the C2 carbon, turning it from an electrophilic site into a potent nucleophilic one. The formation requires strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with protic solvents.[23]

Protocol 3: Grignard Formation and Reaction with an Electrophile

-

Activation of Magnesium: In a flame-dried, three-neck flask under argon, place magnesium turnings (1.5 eq). Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[22]

-

Grignard Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the activated magnesium. The reaction is often initiated with gentle heating. Once started, the addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure full conversion.

-

Reaction with Electrophile: Cool the freshly prepared Grignard solution to 0 °C. Add a solution of an electrophile (e.g., benzaldehyde, 1.0 eq) in anhydrous THF dropwise.

-

Quenching and Work-up: After stirring for 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by chromatography.

Diagram: Grignard Reagent Workflow

Caption: Formation of a pyridyl Grignard reagent and its subsequent reaction.

Conclusion

The C-Br bond in this compound is a highly versatile and reactive functional group. Its behavior is governed by a sophisticated interplay of electronic activation from the pyridine nitrogen and steric influence from the neighboring butoxy group. This guide has demonstrated that a thorough understanding of these principles allows for the strategic application of this building block in a wide array of powerful synthetic transformations, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and Grignard reactions. For the drug development professional and research scientist, mastery of this reactivity profile is essential for the efficient and innovative construction of complex molecular targets.

References

-

Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502. [Link]

-

ChemBK. (2024). 2-Bromo-6-(tert-butoxy)pyridine. ChemBK Database. [Link]

-

Wolfe, J. P., & Buchwald, S. L. (2000). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

-

Colacot, T. J. (2015). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

-

Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. [Link]

-

McFarland, J. M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Brown, H. C., & Kanner, B. (1953). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society. [Link]

-

Rak, J., et al. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. [Link]

-

Cole, A. G., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry. [Link]

-

Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Lo, W. K., et al. (2022). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? RSC Publishing. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Kelly, C. B., & Leadbeater, N. E. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

-

Cole, A. G., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

University of Evansville. (n.d.). The Grignard Reaction. University of Evansville Chemistry Department. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-6-phenoxypyridine. PrepChem.com. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Brown, H. C., & Murphey, B. A. (1951). 2,6-DI-BUTYLPYRIDINE—AN UNUSUAL PYRIDINE BASE. Journal of the American Chemical Society. [Link]

-

Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

-

Sutharsan, S., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3365–3369. [Link]

-

NRO-Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Smith, L. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University, Honors Theses. [Link]

-

Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]

-

Martínez-Esaín, J., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406–11413. [Link]

-

Wikipedia. (n.d.). Electronic effect. Wikipedia. [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Electronic effects – Knowledge and References. Taylor & Francis Online. [Link]

-

S. K. Singh, et al. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Martínez-Esaín, J., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Bromo-6-(tert-butoxy)pyridine | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. community.wvu.edu [community.wvu.edu]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

Topic: Potential Applications of 2-Bromo-6-butoxypyridine in Medicinal Chemistry

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its derivatives are lauded for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This guide focuses on a specific, highly versatile building block: 2-Bromo-6-butoxypyridine. We will explore its synthetic utility, its role in modulating physicochemical properties, and its application as a strategic scaffold in the design of novel therapeutics. This document serves as a technical resource for researchers aiming to leverage this powerful intermediate in drug discovery programs.

The Strategic Value of the 2-Bromo-6-alkoxypyridine Scaffold

This compound is a disubstituted pyridine derivative featuring two key functionalities that make it exceptionally valuable in medicinal chemistry:

-

The 2-Bromo Group: This halogen serves as a versatile synthetic handle. It is an excellent leaving group, primed for participation in a wide array of palladium-catalyzed cross-coupling reactions.[6][7] This allows for the precise and efficient introduction of diverse molecular fragments, a critical process in library synthesis and lead optimization.[8]

-

The 6-Butoxy Group: The alkoxy chain at the 6-position is a powerful modulator of the molecule's physicochemical profile. The n-butyl group significantly increases lipophilicity compared to smaller alkoxy groups (e.g., methoxy), which can enhance membrane permeability and improve target engagement within hydrophobic binding pockets. Furthermore, the pyridine nitrogen and the ether oxygen provide hydrogen bond accepting capabilities, balancing the molecule's overall properties to maintain favorable aqueous solubility and metabolic stability.[9]

This specific substitution pattern positions this compound as a "privileged" building block—a molecular framework that can be readily elaborated to interact with a variety of biological targets.[10][11]

Core Reactivity: A Hub for Molecular Diversification

The synthetic power of this compound lies in its ability to undergo a range of robust and high-yielding cross-coupling reactions. These transformations are the workhorses of modern medicinal chemistry, enabling the rapid construction of complex molecular architectures.

Caption: Key cross-coupling reactions of this compound.

Data Summary: Key Cross-Coupling Reactions

| Reaction Name | Bond Formed | Key Reagents | Typical Application in Drug Discovery |

| Suzuki-Miyaura Coupling | Carbon-Carbon (sp²) | Boronic acid/ester, Pd catalyst, Base | Introduction of aryl or heteroaryl rings to build biaryl scaffolds, common in kinase inhibitors and GPCR ligands. |

| Buchwald-Hartwig Amination | Carbon-Nitrogen | Primary/secondary amine, Pd catalyst, Base | Installation of amine functionalities, crucial for establishing key hydrogen bond interactions with protein targets.[12] |

| Sonogashira Coupling | Carbon-Carbon (sp) | Terminal alkyne, Pd/Cu catalysts, Base | Creation of rigid alkynyl linkers to probe binding pockets or as precursors for further functionalization. |

| Stille Coupling | Carbon-Carbon | Organostannane (R-SnBu₃) | A robust, though less common due to tin toxicity, method for C-C bond formation, tolerant of many functional groups.[6][13] |

Application Focus: Designing Next-Generation Kinase Inhibitors

A prominent application of the 2-substituted-6-alkoxypyridine scaffold is in the development of protein kinase inhibitors. Many successful kinase inhibitors bind to the ATP-binding site, forming critical hydrogen bonds with the "hinge" region of the kinase. The 2-aminopyridine motif is a classic hinge-binder.

This compound is an ideal starting material for synthesizing libraries of potential kinase inhibitors. The butoxy group can occupy a hydrophobic pocket near the hinge, while the 2-position can be functionalized with various amines via Buchwald-Hartwig amination to optimize hinge-binding interactions. Further diversification can be achieved by modifying other positions on the pyridine ring or on the coupled substituents.

Caption: Synthetic workflow from building block to a potential therapeutic.

Experimental Protocols

The following protocols are representative methodologies based on established procedures for palladium-catalyzed cross-coupling reactions.[6] Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a 2-aryl-6-butoxypyridine derivative via C-C bond formation.

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane/water or toluene/ethanol.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-butoxypyridine.

Protocol 2: Buchwald-Hartwig Amination of this compound

Objective: To synthesize a 2-amino-6-butoxypyridine derivative, a key intermediate for kinase inhibitors.

Methodology:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos or RuPhos, 0.04-0.08 eq), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.5-2.0 eq).

-

Causality: The bulky, electron-rich phosphine ligand is crucial for stabilizing the palladium center and facilitating the rate-limiting reductive elimination step to form the C-N bond.

-

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction Execution: Seal the vessel and heat the mixture, typically between 80-110 °C.

-

Monitoring: Monitor the reaction by LC-MS for the appearance of the product mass and disappearance of the starting material.

-

Work-up: After cooling, quench the reaction by carefully adding water. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the target 2-amino-6-butoxypyridine derivative.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity allows for predictable and efficient diversification, making it an ideal building block for constructing libraries aimed at discovering novel drug candidates. The butoxy group provides a handle to fine-tune lipophilicity and other drug-like properties. By mastering the application of this versatile scaffold, particularly through robust cross-coupling methodologies, researchers can significantly accelerate the journey from initial hit discovery to lead optimization.

References

-

Nainu, F. et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. Available at: [Link]

-

Chandran, A. et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188. Available at: [Link]

-

Altaf, A. A. et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. Available at: [Link]

-

Altaf, A. A. et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. Available at: [Link]

-

Chandran, E. A. et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 5(2), 159-182. Available at: [Link]

-

Waseda University (2020). Novel method can efficiently create several 'building blocks' of pharmaceutical drugs. EurekAlert!. Available at: [Link]

-

Jamed, B. N. & Stout, S. L. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]

-

Chemistry LibreTexts (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

-

The Organic Chemist (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

-

Foley, T. L. et al. (2021). Building Block-Centric Approach to DNA-Encoded Library Design. ACS Chemical Biology, 16(11), 2217–2231. Available at: [Link]

-

Khaziev, R. M. et al. (2024). Synthesis and Biological Activity of 6-Hydroxypyridoxine and Its Seven-Membered Acetals. ResearchGate. Available at: [Link]

-

Wikipedia (n.d.). Cross-coupling reaction. Wikipedia. Available at: [Link]

-

Organic Chemistry Explained! (2018). Common cross coupling reactions. YouTube. Available at: [Link]

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 8. Novel method can efficiently create several 'building blocks' of pharmaceutical drugs | EurekAlert! [eurekalert.org]

- 9. researchgate.net [researchgate.net]

- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 11. Building Block-Centric Approach to DNA-Encoded Library Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

The Strategic deployment of 2-Bromo-6-butoxypyridine: A Versatile Synthon for the Architecture of Novel Heterocycles

Abstract

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties and ability to engage in a multitude of chemical transformations have rendered it a privileged structure. This technical guide delves into the synthetic utility of a particularly valuable derivative, 2-bromo-6-butoxypyridine. We will explore its synthesis, physicochemical properties, and, most critically, its role as a versatile building block for the construction of complex heterocyclic systems. Through an examination of key palladium-catalyzed cross-coupling reactions and illustrative synthetic applications, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic advantages offered by this powerful synthon.

Introduction: The Enduring Importance of Substituted Pyridines

Heterocyclic compounds are of paramount importance in the field of medicinal chemistry, with a significant majority of all biologically active molecules containing at least one heterocyclic ring.[1][2] Among these, the pyridine ring is a ubiquitous motif, prized for its ability to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of drug candidates.[1]

The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's biological activity. The introduction of a bromine atom at the 2-position and an alkoxy group, such as a butoxy group, at the 6-position, as in this compound, creates a highly versatile and synthetically tractable building block. The bromine atom serves as a handle for a wide array of cross-coupling reactions, while the butoxy group can influence the electronic nature of the ring and provide steric bulk, which can be crucial for modulating interactions with biological targets.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective utilization in synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its closely related analogues.

| Property | 2-Bromo-6-(tert-butoxy)pyridine | 2-Bromo-6-ethoxypyridine |

| Molecular Formula | C₉H₁₂BrNO | C₇H₈BrNO |

| Molar Mass | 230.1 g/mol | 202.05 g/mol |

| Appearance | White to light yellow solid or liquid | - |

| Boiling Point | 247.7 ± 20.0 °C (Predicted) | - |

| Density | 1.334 ± 0.06 g/cm³ (Predicted) | - |

| Storage | Store at 2-8°C under an inert atmosphere | - |

Data compiled from various sources.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton spectrum is expected to show a characteristic triplet for the proton at the 4-position of the pyridine ring, and two doublets for the protons at the 3- and 5-positions. The butoxy group will exhibit signals in the upfield region, with a triplet for the terminal methyl group and multiplets for the methylene groups.

-

¹³C NMR: The carbon spectrum will display six distinct signals for the pyridine ring carbons, with the carbon bearing the bromine atom shifted downfield. The four carbons of the butoxy group will also be readily identifiable.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of 2-bromo-6-alkoxypyridines is through the nucleophilic aromatic substitution of a dihalogenated pyridine, such as 2,6-dibromopyridine. The greater lability of the bromine atom at the 2-position allows for selective substitution.

Synthetic Workflow

The synthesis of this compound from 2,6-dibromopyridine is a straightforward and high-yielding process.

Sources

A Technical Guide to the Thermal Stability and Decomposition of 2-Bromo-6-butoxypyridine: A Framework for Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of 2-Bromo-6-butoxypyridine. While specific, publicly available experimental data on the thermal analysis of this compound is limited, this document synthesizes established principles of thermal analysis, knowledge of related chemical structures, and field-proven methodologies to empower researchers in their own investigations. A thorough understanding of a compound's thermal properties is paramount for ensuring safety, defining stable storage conditions, and developing robust manufacturing processes in the pharmaceutical and chemical industries.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials.[1] Its structure, featuring a pyridine ring substituted with both a bromine atom and a butoxy group, suggests a unique thermal behavior influenced by the interplay of these functional groups. The bromine atom can influence decomposition pathways through halogen-specific reactions, while the butoxy group's ether linkage presents a potential site for thermal cleavage.[2]

Key Physicochemical Properties (Predicted/Reported):

| Property | Value | Source |

| Molecular Formula | C9H12BrNO | [1] |

| Molar Mass | 230.1 g/mol | [1] |

| Boiling Point | 247.7 ± 20.0 °C (Predicted) | [1] |

| Flash Point | 103.609 °C | [1] |

| Storage Condition | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Methodologies for Assessing Thermal Stability

A multi-faceted approach employing various analytical techniques is crucial for a comprehensive assessment of thermal stability. The following are key instrumental methods:

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the mass loss at different temperatures. For pyridine-containing polymers, TGA has been used to evaluate how structural changes, such as the incorporation of a pyridine ring, affect thermal stability.[3][4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is invaluable for identifying thermal events such as melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with these processes.[5][6] In the context of this compound, DSC can reveal the melting point and any exothermic decomposition events that could pose a safety hazard.

Accelerating Rate Calorimetry (ARC)

ARC is a highly sensitive technique used to study the thermal stability of substances under adiabatic conditions, which mimic a worst-case scenario for a thermal runaway reaction.[7][8][9][10][11] It identifies the onset temperature of exothermic decomposition and provides critical data on the kinetics and magnitude of potential runaway reactions.[10] This is particularly important for compounds that may undergo self-accelerating decomposition.

Predicted Decomposition Pathways and Influencing Factors

The thermal decomposition of this compound is likely to be a complex process influenced by the inherent properties of the pyridine ring and its substituents.

Influence of the Butoxy Group